Hydroxyl Group Count and Oxidation State Differentiation vs. (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS 111005-65-3)
The target compound (CAS 134677-23-9) possesses three hydroxyl groups (a triol) on a cyclopropene core, whereas the closest commercial analog, (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS 111005-65-3), contains only two hydroxyl groups and bears a ketone at the 5-position . This difference in oxidation state and hydroxyl count is functionally significant: the triol compound (134677-23-9) has molecular formula C₁₁H₁₆O₃ (MW 196.11) and is a colorless liquid, while the dihydroxy-cyclopropenone analog (111005-65-3) has formula C₁₁H₁₄O₃ (MW 194.23) and is a pale brown solid . The target compound's additional hydroxyl group at the bridgehead position is critical for downstream transformations to mannostatin A, which requires three hydroxyl groups at positions corresponding to C-1, C-2, and C-3 of the final cyclopentane ring — SAR studies confirm that loss of any one hydroxyl reduces inhibitory potency ~100-fold [1]. Purchasing the dihydroxy analog would necessitate additional synthetic steps (oxidation/reduction sequences) to install the missing hydroxyl, increasing step count and reducing overall yield.
| Evidence Dimension | Number of hydroxyl groups and oxidation state |
|---|---|
| Target Compound Data | 3 hydroxyl groups (triol); molecular formula C₁₁H₁₆O₃; MW 196.11 g/mol; colorless liquid; IUPAC: (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
| Comparator Or Baseline | (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS 111005-65-3): 2 hydroxyl groups + 1 ketone; molecular formula C₁₁H₁₄O₃; MW 194.23 g/mol; pale brown solid; IUPAC: (3a'R,6a'R)-3a',6a'-dihydro-4'H-spiro[cyclohexane-1,2'-cyclopenta[d][1,3]dioxol]-4'-one |
| Quantified Difference | Target has 1 additional hydroxyl group; ΔMW = +1.88 g/mol; different physical state (liquid vs solid); different oxidation state at the cyclopropene 5-position (alcohol vs ketone) |
| Conditions | Commercial product specifications from Santa Cruz Biotechnology (sc-391231 vs sc-391251) and Bide Pharmatech vendor datasheets |
Why This Matters
Purchasing the wrong cyclopropene ketal intermediate (CAS 111005-65-3 instead of 134677-23-9) necessitates additional redox chemistry to install the third hydroxyl group required for mannostatin A, increasing synthetic step count by 2–3 steps and reducing overall yield, which is directly relevant to procurement decisions for synthetic chemistry laboratories.
- [1] Ogawa, S.; Morikawa, T. Synthesis and Biological Evaluation of α-Mannosidase Inhibitory Activity of Three Deoxy Derivatives of Mannostatin A. Bioorg. Med. Chem. Lett. 1999, 9 (11), 1499–1504. View Source
